Cas no 1685-33-2 (Cbz-D-Valine)

Cbz-D-Valine is a chiral amino acid derivative widely used in peptide synthesis and pharmaceutical research. The compound features a carboxybenzyl (Cbz) protecting group, which enhances stability and selectivity during solid-phase or solution-phase peptide coupling reactions. Its D-configuration makes it valuable for constructing non-natural peptides with specific stereochemical requirements. The Cbz group can be selectively removed under mild hydrogenolysis conditions, offering compatibility with acid-labile protecting groups. This derivative is particularly useful in the synthesis of bioactive peptides, peptidomimetics, and as a building block in medicinal chemistry. Its high purity and consistent performance make it a reliable choice for research and industrial applications requiring precise stereocontrol.
Cbz-D-Valine structure
Cbz-D-Valine structure
Product Name:Cbz-D-Valine
CAS No:1685-33-2
MF:C13H17NO4
MW:251.278383970261
MDL:MFCD00065703
CID:41802
PubChem ID:712434
Update Time:2025-06-08

Cbz-D-Valine Chemical and Physical Properties

Names and Identifiers

    • Cbz-D-Valine
    • BENZYLOXYCARBONYL-D-VALINE
    • CBZ-D-VAL-OH
    • CBZ-D-VAL
    • N-ALPHA-CARBOBENZOXY D-VALINE
    • N-ALPHA-BENZYLOXYCARBONYL-D-VALINE
    • N-ALPHA-CBZ-D-VALINE
    • N-BENZYLOXYCARBONYL-D-VALINE
    • N-CARBOBENZOXY-D-VALINE
    • N-Cbz-D-valine
    • Z-D-VAL-OH
    • (R)-N-Cbz-valine
    • AG-E-17844
    • n-[(benzyloxy)carbonyl]-d-valin
    • Z-D-Valine
    • Z-D-Val
    • N-CBZ-D-VAL-OH
    • Z-D-VALINE extrapure
    • Z-D-valine99%
    • D-Valine, N-[(phenylmethoxy)carbonyl]-
    • (2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid
    • (R)-2-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid
    • (2R)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoic acid
    • zlchem 299
    • PubChem9717
    • n-benzyloxycarbonyl d-valine
    • KSC174I1P
    • BEN
    • Valine, N-carboxy-, N-benzyl ester, D-
    • Q-101853
    • HY-W013905
    • A810980
    • ((Benzyloxy)carbonyl)-D-valine
    • CANZBRDGRHNSGZ-LLVKDONJSA-N
    • MFCD00065703
    • AS-12746
    • WRJ5TH8NR7
    • (2R)-2-[[(Benzyloxy)carbonyl]amino]-3-methylbutanoic acid
    • (R)-2-benzyloxycarbonylamino-3-methyl-butyric acid
    • N-[(benzyloxy) carbonyl]-D-valine
    • N-alpha-BenZyloxycarbonyl-D-valine (CbZ-D-Val-OH)
    • SR-01000635893-1
    • (R)-2-(benzyloxycarbonylamino)-3-methylbutanoic acid
    • N-[(Phenylmethoxy)carbonyl]-D-valine
    • C2139
    • AKOS015924216
    • N-[(benzyloxy)carbonyl]-D-valine
    • 1685-33-2
    • CS-W014621
    • AM82370
    • (2R)-2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid, AldrichCPR
    • SCHEMBL2978398
    • J-300299
    • EN300-121305
    • CCG-46181
    • MDL: MFCD00065703
    • Inchi: 1S/C13H17NO4/c1-9(2)11(12(15)16)14-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16)/t11-/m1/s1
    • InChI Key: CANZBRDGRHNSGZ-LLVKDONJSA-N
    • SMILES: O(CC1C=CC=CC=1)C(N[C@@H](C(=O)O)C(C)C)=O
    • BRN: 2056616

Computed Properties

  • Exact Mass: 251.11581
  • Monoisotopic Mass: 251.116
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 1.4
  • Topological Polar Surface Area: 75.6

Experimental Properties

  • Color/Form: White powder
  • Density: 1.1820
  • Melting Point: 58.0 to 63.0 deg-C
  • Boiling Point: 432.6 ºC at 760 mmHg
  • Flash Point: 215.4 ºC
  • Refractive Index: 4 ° (C=2, AcOH)
  • PSA: 75.63
  • LogP: 2.41290
  • Specific Rotation: +2.8-+4.8 °(c=2, acetic acid)
  • Solubility: Insoluble in water.

Cbz-D-Valine Security Information

Cbz-D-Valine Customs Data

  • HS CODE:29225090

Cbz-D-Valine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C2139-5g
Cbz-D-Valine
1685-33-2 98.0%(T)
5g
¥140.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C2139-25g
Cbz-D-Valine
1685-33-2 98.0%(T)
25g
¥490.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C321A-5g
Cbz-D-Valine
1685-33-2 98%
5g
¥42.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C321A-25g
Cbz-D-Valine
1685-33-2 98%
25g
¥143.0 2022-05-30
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C116900-25g
Cbz-D-Valine
1685-33-2 98%
25g
¥95.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C116900-5g
Cbz-D-Valine
1685-33-2 98%
5g
¥30.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C116900-100g
Cbz-D-Valine
1685-33-2 98%
100g
¥304.90 2023-09-03
Chemenu
CM250191-500g
Cbz-D-Valine
1685-33-2 98%
500g
$281 2021-06-09
Fluorochem
045511-1g
z-d-val-oh
1685-33-2 98%
1g
£10.00 2022-03-01
Fluorochem
045511-25g
z-d-val-oh
1685-33-2 98%
25g
£15.00 2022-03-01

Cbz-D-Valine Related Literature

Additional information on Cbz-D-Valine

Cbz-D-Valine (CAS No. 1685-33-2): An Essential Building Block in Peptide Synthesis and Drug Development

Cbz-D-Valine (CAS No. 1685-33-2) is a crucial amino acid derivative that plays a significant role in the field of peptide synthesis and drug development. This compound, also known as N-Carbobenzyloxy-D-valine, is widely used in the preparation of peptides and proteins due to its unique properties and stability. The carbobenzyloxy (Cbz) protecting group is particularly valuable in solid-phase peptide synthesis (SPPS) and solution-phase synthesis, as it provides excellent protection for the amino group while allowing for controlled deprotection under mild conditions.

The chemical structure of Cbz-D-Valine consists of a D-valine residue with a Cbz group attached to the amino nitrogen. D-valine, an enantiomer of the naturally occurring L-valine, is an essential amino acid that is not typically found in proteins but is used in various synthetic applications. The Cbz protecting group, which is derived from benzyl alcohol, forms a stable carbamate linkage with the amino group, effectively shielding it from unwanted reactions during synthesis.

Recent advancements in the field of medicinal chemistry have highlighted the importance of Cbz-D-Valine in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that Cbz-D-Valine-derived peptides exhibit potent anti-inflammatory properties, making them promising candidates for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. The ability to precisely control the deprotection of the Cbz group allows for the synthesis of complex peptides with high purity and yield, which is essential for clinical applications.

In addition to its use in peptide synthesis, Cbz-D-Valine has found applications in the development of prodrugs. Prodrugs are inactive precursors that are converted into active drugs within the body through metabolic processes. The Cbz protecting group can be strategically placed on key functional groups to enhance the stability and bioavailability of prodrugs, thereby improving their therapeutic efficacy. A recent study in the European Journal of Medicinal Chemistry reported the successful synthesis and evaluation of a prodrug based on Cbz-D-Valine, which showed enhanced solubility and reduced toxicity compared to its parent compound.

The versatility of Cbz-D-Valine extends beyond its use as a building block for peptides and prodrugs. It has also been utilized in the development of chiral catalysts and ligands for asymmetric synthesis. Chiral catalysts are essential in pharmaceutical research for producing enantiomerically pure compounds, which are often required for drug efficacy and safety. A study published in Organic Letters described the use of Cbz-D-Valine-derived chiral ligands in palladium-catalyzed asymmetric allylic alkylation reactions, achieving high enantioselectivities and yields.

The safety profile of Cbz-D-Valine is another important consideration for its widespread use in research and development. Unlike some other protecting groups that may release toxic byproducts upon deprotection, the deprotection of Cbz using hydrogenolysis with palladium on carbon is generally considered safe and environmentally friendly. This method has been extensively studied and optimized, ensuring reliable and reproducible results in both laboratory and industrial settings.

In conclusion, Cbz-D-Valine (CAS No. 1685-33-2) is a versatile and essential compound in modern medicinal chemistry and peptide synthesis. Its unique properties, including stability, ease of deprotection, and compatibility with various synthetic strategies, make it an invaluable tool for researchers working on novel therapeutics, prodrugs, and chiral catalysts. As research continues to advance, it is likely that new applications for this compound will be discovered, further solidifying its importance in the field.

Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.